![molecular formula C9H10N4O2 B1296960 Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 6726-54-1](/img/structure/B1296960.png)

Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

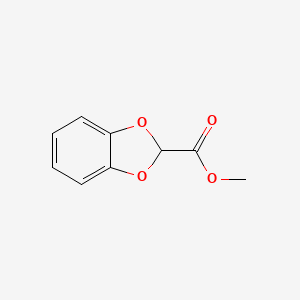

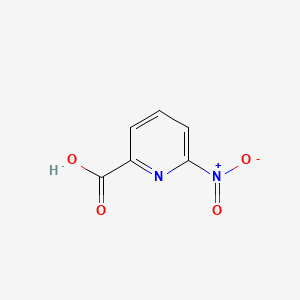

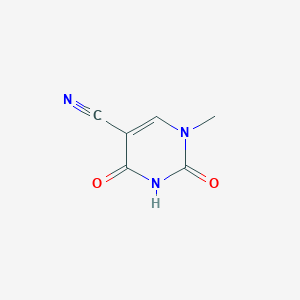

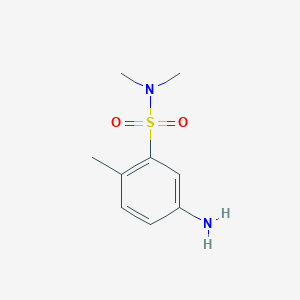

Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a chemical compound with the molecular formula C9H10N4O2 . The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide involves ANRORC rearrangement .

Synthesis Analysis

The synthesis of Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves several steps. The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide involves ANRORC rearrangement . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is characterized by a molecular weight of 206.20 g/mol . The InChI string representation of the molecule isInChI=1S/C9H10N4O2/c1-3-15-9(14)8-6(2)13-7(11-12-8)4-5-10-13/h4-5H,3H2,1-2H3 . Chemical Reactions Analysis

The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide involves ANRORC rearrangement . More details about the chemical reactions involving this compound can be found in the referenced papers .Physical And Chemical Properties Analysis

Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has a molecular weight of 206.20 g/mol . It has a XLogP3-AA value of 0.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 206.08037557 g/mol . The topological polar surface area is 69.4 Ų .Applications De Recherche Scientifique

Synthesis of Disperse Dyes

A series of novel pyrazolo[5,1-c][1,2,4]triazine-based disperse dyes was synthesized by heating ethyl pyrazolylhydrazonocyanoacetate in glacial acetic acid . The solvent and acid-base influences on the wavelength of maximum absorption have been studied .

Biological and Pharmacological Studies

Fused pyrazoles, including pyrazolo[5,1-c][1,2,4]triazines, are important compounds with a wide range of interesting properties. They have been found to exhibit antihyperglycemic, analgesic, anti-inflammatory, antipyretic, antibacterial, hypoglycemic, and sedative-hypnotic activity . Some pyrazoles were reported to have non-nucleoside HIV-1 reverse transcriptase inhibitory activity .

Synthesis of Heteroaromatic Compounds

Polyfunctionally substituted heteroaromatics are biologically interesting molecules, and their synthesis has recently received considerable attention . 5-Aminopyrazoles are versatile reagents and have been extensively utilized as synthetic starting components for preparation of several polysubstituted fused pyrazoles .

Application in Dyes

Some azopyrazole derivatives also find application in dyes . The effect of pH and solvent upon the absorption ability of dyes substituted with electron-withdrawing and electron-donating groups at their o-, m-, p-position was also examined in detail .

Synthesis of Pyrazolo[4,3-b]pyridine-6-carboxylates

N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates, which were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .

Synthesis of Fused Pyrazolo[3,4-d]-thiazoles

The synthesis of pyrazolo[3,4-d]-thiazoles, pyrazolo[4,3-d]thiazoles, pyrazolo[4,3-b][1,4]thiazines, and pyrazolo[3,4-b][1,4]-thiazines has been discussed in recent research . These compounds are synthesized via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine .

Mécanisme D'action

Mode of Action

It’s known that the compound undergoes certain chemical reactions, such as anrorc rearrangement .

Biochemical Pathways

More research is needed to understand the compound’s influence on cellular biochemical pathways .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Some studies suggest potential cytotoxic properties against certain cancer cell lines , but more research is needed to confirm these findings and understand the underlying mechanisms.

Action Environment

Factors such as temperature, pH, and presence of other chemicals could potentially affect its stability and efficacy .

Propriétés

IUPAC Name |

ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-3-15-9(14)8-6(2)13-7(11-12-8)4-5-10-13/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPXRESOEITXQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=CC=N2)N=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342761 |

Source

|

| Record name | Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |

CAS RN |

6726-54-1 |

Source

|

| Record name | Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.